molecular formula C19H18FN3O4S B2741086 4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 1005303-57-0

4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2741086
CAS No.: 1005303-57-0
M. Wt: 403.43
InChI Key: BTFVJSAWUQHIKG-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-(6-(4-methoxyphenyl)pyridazin-3-yloxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine atom or the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide
  • 4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-(methyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

4-Fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-fluoro-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide. Its molecular formula is C19H18FN3O4SC_{19}H_{18}FN_{3}O_{4}S, with a molecular weight of 403.4 g/mol. The structural features include a pyridazin ring, a methoxyphenyl group, and a sulfonamide moiety, which are critical for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H18FN3O4SC_{19}H_{18}FN_{3}O_{4}S
Molecular Weight403.4 g/mol
CAS Number1005303-57-0

Target Enzyme: Acetylcholinesterase (AChE)

The primary mechanism of action involves the inhibition of AChE, an enzyme crucial for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases acetylcholine levels, enhancing cholinergic transmission.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which plays a significant role in neurotransmission. Increased acetylcholine levels can lead to improved cognitive functions and potential therapeutic effects in neurodegenerative diseases such as Alzheimer's.

In Vitro Studies

Research indicates that this compound exhibits significant AChE inhibitory activity. In vitro assays have shown that it effectively reduces AChE activity in neuronal cell lines, suggesting its potential use as a cognitive enhancer or neuroprotective agent.

Case Studies and Research Findings

  • Neuroprotective Effects : In studies involving animal models of Alzheimer's disease, administration of this compound resulted in improved memory and learning capabilities compared to control groups.
  • Anti-inflammatory Properties : Preliminary findings suggest that the compound may also exhibit anti-inflammatory effects, possibly through modulation of cytokine release.
  • Anticancer Potential : Investigations into its anticancer properties have shown promise, particularly in inhibiting the proliferation of certain cancer cell lines.

Comparison with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other sulfonamides and pyridazine derivatives. This uniqueness may enhance its selectivity and efficacy as an AChE inhibitor compared to structurally similar compounds.

Compound NameAChE Inhibition Activity
4-fluoro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzenesulfonamideModerate
4-fluoro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(methyl)benzenesulfonamideLow

Properties

IUPAC Name

4-fluoro-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S/c1-26-16-6-2-14(3-7-16)18-10-11-19(23-22-18)27-13-12-21-28(24,25)17-8-4-15(20)5-9-17/h2-11,21H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFVJSAWUQHIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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